
1-(naphthalen-1-yl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene derivatives, such as “1-(naphthalen-1-yl)-1H-tetrazole”, are aromatic compounds that contain a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The presence of the naphthalene ring can contribute to the compound’s physical and chemical properties.
Synthesis Analysis
The synthesis of naphthalene derivatives often involves reactions such as reduction, Grignard reactions, and coupling reactions . The specific synthesis pathway for “this compound” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be analyzed using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV-vis spectral methods . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions depending on their functional groups. For example, they can participate in electrophilic aromatic substitution reactions, oxidation reactions, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by the presence of the naphthalene ring and any additional functional groups. These properties can include melting point, boiling point, density, and solubility.Applications De Recherche Scientifique
Catalytic Lithiation Process
1-(naphthalen-1-yl)-1H-tetrazole is used in a catalytic lithiation process. It has been shown that the reaction of 1-pivaloyl-1H-tetrazoles with lithium and a catalytic amount of naphthalene leads to the free tetrazoles through reductive C–N bond cleavage. This methodology offers an alternative to other nonreductive protocols (Behloul et al., 2014).
Fluorescent Chemosensor
A tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol (H2L), has been designed and synthesized as a fluorescent chemosensor for Al(3+) and Zn(2+) ions. This compound could also be used for detecting these ions in cells by bioimaging (Ding et al., 2014).
Photoluminescence and Mechanochromism
This compound compounds have been found to exhibit bright white light emission and mechanochromic behavior in the solid state. These properties enable their use as sensitive ratiometric luminescence sensors for Al3+ and pyrophosphate in solution (Sinha et al., 2019).
Fluorescence Studies for Metal Ion Sensing
Specific derivatives of this compound have been studied for their UV/Vis and fluorescence interactions with different metal ions, showing high selectivity and sensitivity for Zn2+ ions. This enables their use as fluorescent probes for imaging Zn2+ ions in living cells (Balakrishna et al., 2018).
HIV-1 Inhibition
This compound derivatives have been synthesized and evaluated for their in vitro activity against HIV-1. Some compounds showed potential as nonnucleoside reverse transcriptase inhibitors (NNRTIs), indicating a possible application in HIV-1 treatment (Zhan et al., 2010).
Two-Photon-Triggered Photoclick Chemistry
Naphthalene-based tetrazoles activated by two-photon excitation have been designed for use in living organisms. This technology allows for real-time, spatially controlled imaging of microtubules in live mammalian cells (Yu et al., 2013).
Detection of Hydroxylated Aromatic Intermediates
Tetrazotized o-dianisidine, a compound related to this compound, has been used for the quantitative measurement of hydroxylated aromatic intermediates produced by microorganisms, proving useful in microbial studies (Wackett & Gibson, 1983).
Enhanced Photoluminescence with Magnetic Nanoparticles
This compound compounds have been synthesized and shown to exhibit enhanced photoluminescence when anchored to superparamagnetic nanoparticles. This property can be utilized in various applications, including in photophysical studies and material sciences (Jayabharathi et al., 2015).
Mécanisme D'action
The mechanism of action of naphthalene derivatives can vary widely depending on their structure and the context in which they are used. For example, some naphthalene derivatives have been studied for their potential anticancer activity, where they may work by inhibiting specific proteins involved in cancer progression .
Safety and Hazards
Propriétés
IUPAC Name |
1-naphthalen-1-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-6-10-9(4-1)5-3-7-11(10)15-8-12-13-14-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAARHCJLFHFWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

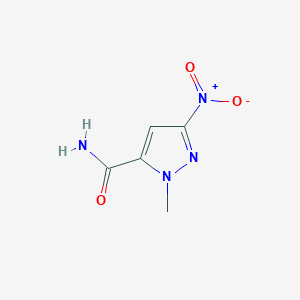
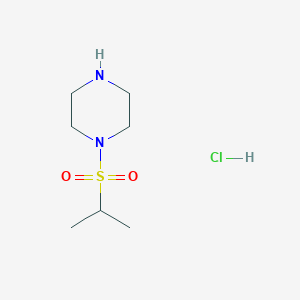
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
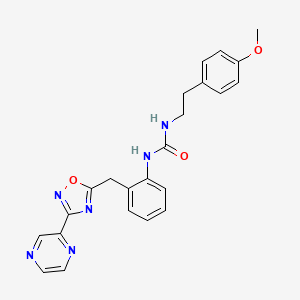
![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)

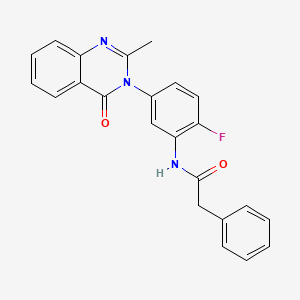
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)
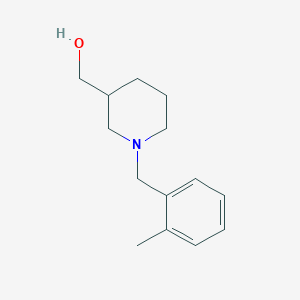
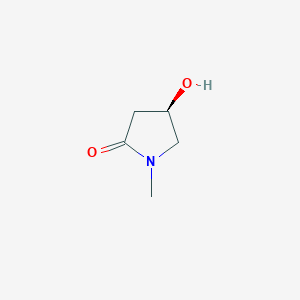
![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)
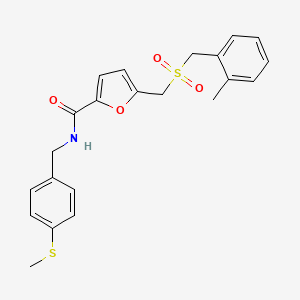
![methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate](/img/structure/B2615679.png)
